An In-depth Technical Guide to 3-Hydroxy Nevirapine-d7: Chemical Properties and Structure
An In-depth Technical Guide to 3-Hydroxy Nevirapine-d7: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 3-Hydroxy Nevirapine-d7. The content is tailored for researchers, scientists, and professionals engaged in drug development and metabolic studies.
Core Chemical Properties
3-Hydroxy Nevirapine-d7 is a deuterated analog of 3-Hydroxy Nevirapine, a primary metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. The incorporation of deuterium isotopes provides a valuable tool for various research applications, particularly in pharmacokinetic and metabolic studies, where it serves as an internal standard for mass spectrometry-based quantification.
Quantitative Data Summary
The key chemical identifiers and properties of 3-Hydroxy Nevirapine-d7 and its related non-deuterated and partially deuterated analogs are summarized in the table below for comparative analysis.
| Property | 3-Hydroxy Nevirapine-d7 | 3-Hydroxy Nevirapine | 3-Hydroxy Nevirapine-d3 |
| CAS Number | 1329836-66-9[1] | 174532-82-2[2][3] | 1346602-85-4[4] |
| Molecular Formula | C₁₅H₇D₇N₄O₂ | C₁₅H₁₄N₄O₂[2][5] | C₁₅H₁₁D₃N₄O₂ |
| Molecular Weight | ~289.36 g/mol (calculated) | 282.30 g/mol [2] | 285.32 g/mol |
| IUPAC Name | Not explicitly available. Likely: 11-(cyclopropyl-d4)-3-hydroxy-4-(methyl-d3)-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][2][6]diazepin-6-one | 11-cyclopropyl-3-hydroxy-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][2][6]diazepin-6-one | 11-cyclopropyl-3-hydroxy-4-(methyl-d3)-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][2][6]diazepin-6-one |
| Synonyms | - | Nevirapine metabolite M3[2] | - |
Chemical Structure
The chemical structure of 3-Hydroxy Nevirapine consists of a dipyridodiazepine core, which is characteristic of Nevirapine and its metabolites. The "-d7" designation indicates the presence of seven deuterium atoms. Based on the available information for the d3 analog, where the deuterium atoms are located on the methyl group, it is highly probable that the remaining four deuterium atoms in the d7 version are situated on the cyclopropyl ring. This labeling strategy is common for creating stable isotope-labeled internal standards, as it minimizes the likelihood of isotopic loss during metabolic processes.
The proposed structure for 3-Hydroxy Nevirapine-d7 is as follows:
(Image of the chemical structure of 3-Hydroxy Nevirapine with deuterium labels on the methyl and cyclopropyl groups would be placed here if image generation were supported.)
Experimental Protocols
The quantification of 3-Hydroxy Nevirapine, and by extension its deuterated analog, in biological matrices is typically achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following outlines a general experimental protocol based on established methods for Nevirapine and its metabolites.
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma sample, add an appropriate amount of the internal standard solution (3-Hydroxy Nevirapine-d7).
-
Add 1 mL of a suitable organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
Centrifuge at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation (e.g., Waters Atlantis dC18, 5 µm, 3.9 mm × 150 mm).[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is generally used.
-
Injection Volume: Typically 5-20 µL.
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 3-Hydroxy Nevirapine and its deuterated internal standard would be monitored.
-
Metabolic Pathway of Nevirapine
Nevirapine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of 3-Hydroxy Nevirapine is a key step in this pathway.
Caption: Metabolic pathway of Nevirapine to 3-Hydroxy Nevirapine and subsequent excretion.
The biotransformation of Nevirapine is initiated by oxidation reactions catalyzed by CYP enzymes, with CYP2B6 and CYP3A4 being the principal isoforms involved in the formation of hydroxylated metabolites.[6] Specifically, the formation of 3-Hydroxynevirapine is primarily attributed to CYP2B6.[1] These hydroxylated metabolites then undergo phase II metabolism, where they are conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, forming water-soluble glucuronide conjugates that are subsequently eliminated from the body via urinary excretion.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Hydroxy Nevirapine | C15H14N4O2 | CID 10978907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy Nevirapine | CAS 174532-82-2 | LGC Standards [lgcstandards.com]
- 4. 3-Hydroxy Nevirapine-d3 | LGC Standards [lgcstandards.com]
- 5. PubChemLite - 3-hydroxy nevirapine (C15H14N4O2) [pubchemlite.lcsb.uni.lu]
- 6. ClinPGx [clinpgx.org]
- 7. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]
